

An In-depth Technical Guide on Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-cyclopropyl-2,4-dioxobutanoate*

Cat. No.: B1341257

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and synthesis of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the potential biological relevance based on structurally related molecules.

Core Physicochemical Properties

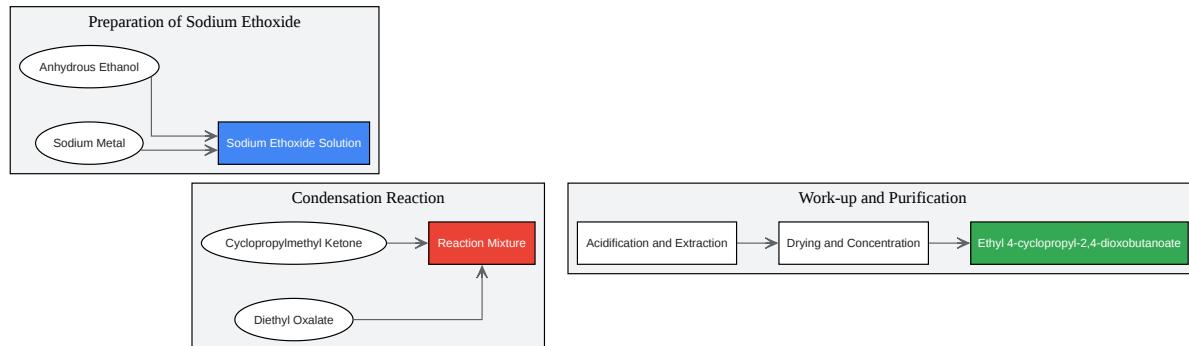
The following table summarizes the key physicochemical properties of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**.

Property	Value	Source
CAS Number	21080-80-8	[1] [2]
Molecular Formula	C ₉ H ₁₂ O ₄	[1]
Molecular Weight	184.19 g/mol	[1]
IUPAC Name	ethyl 4-cyclopropyl-2,4-dioxobutanoate	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Topological Polar Surface Area (TPSA)	60.44 Å ²	[2]
logP (octanol-water partition coefficient)	0.4878	[2]

Synthesis Protocol

A method for the synthesis of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate** has been described and is outlined below.[\[3\]](#)

Materials:


- Sodium metal
- Anhydrous ethanol
- Diethyl oxalate
- Cyclopropylmethyl ketone
- Ethyl acetate
- Dilute sulfuric acid
- Anhydrous sodium sulfate

- Ether

Procedure:

- Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, dissolve sodium metal in anhydrous ethanol at room temperature.
- Condensation Reaction: Cool the sodium ethoxide solution to 0°C. A mixture of diethyl oxalate and cyclopropylmethyl ketone is then added dropwise over approximately 15 minutes.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for one hour.
- Heating: Heat the mixture to 80°C and maintain this temperature for 45 minutes.
- Work-up:
 - Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
 - Add ethyl acetate to the resulting solid, wash with ethanol, and filter.
 - Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid.
 - Extract the acidified solution with ether.
 - Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

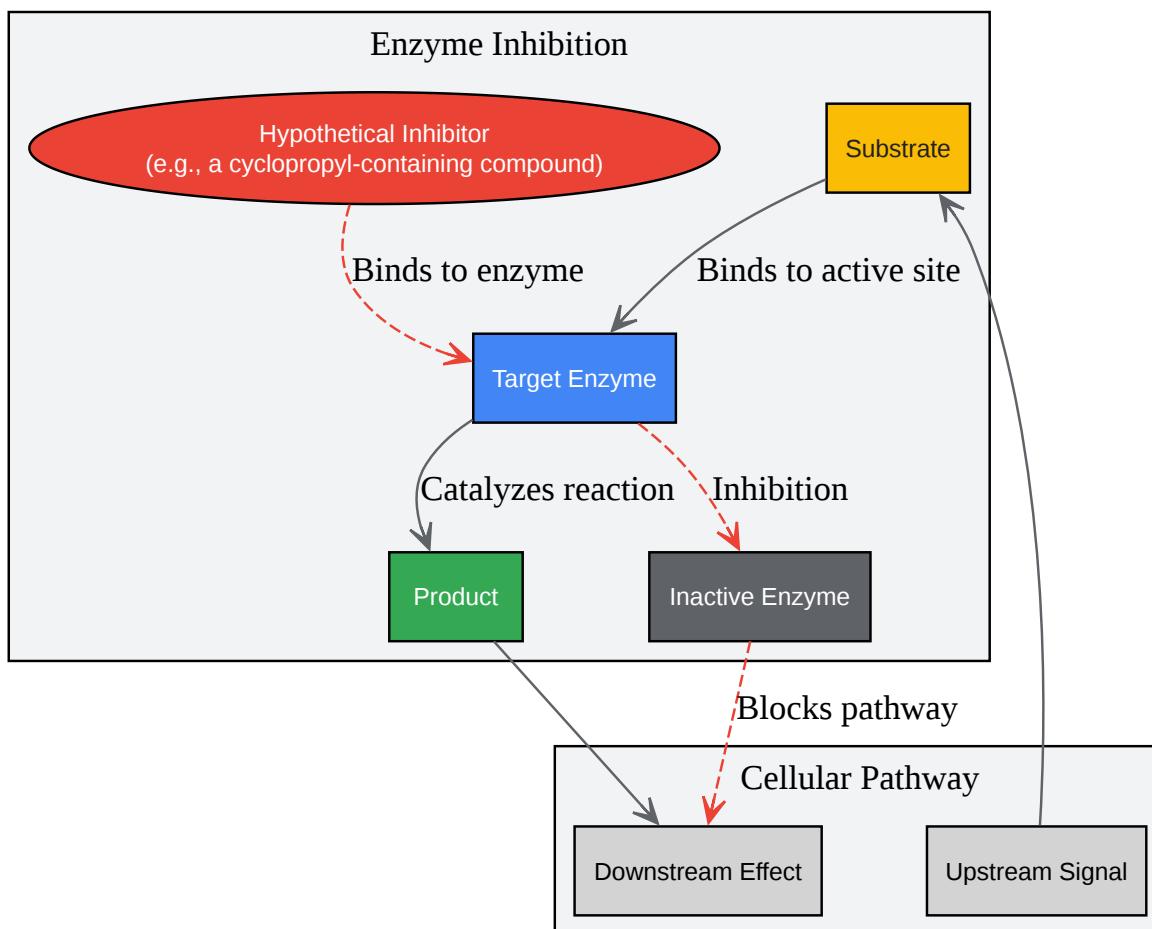
Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**.

Potential Biological Significance (Hypothetical)

Direct experimental evidence for the biological activity of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate** is not currently available in the public domain. However, the structural motifs present in the molecule, namely the cyclopropyl group and the β -keto ester functionality, are found in various biologically active compounds.


- **Cyclopropyl Moiety:** The cyclopropyl ring is a versatile structural element in medicinal chemistry.^[4] It can enhance metabolic stability, improve potency, and influence the conformation of a molecule, potentially leading to better binding with biological targets.
- **β -Keto Esters:** This functional group is a key building block in the synthesis of many pharmaceuticals and can itself be part of a pharmacophore. For instance, some β -keto esters have been investigated for their antibacterial activity, acting as mimics of bacterial quorum sensing molecules.^[5]

Given these characteristics, it is plausible that **Ethyl 4-cyclopropyl-2,4-dioxobutanoate** could be a precursor or an intermediate in the synthesis of more complex, biologically active molecules. Further research is required to determine if this compound possesses any intrinsic biological activity.

Hypothetical Signaling Pathway Involvement:

Without any experimental data, it is not possible to create a specific signaling pathway diagram for **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**. However, to illustrate a potential, purely hypothetical, mechanism of action based on a related class of compounds, the following diagram depicts the inhibition of an enzyme by a hypothetical cyclopropyl-containing inhibitor.

Disclaimer: The following diagram is a generalized representation and does not represent the actual biological activity of **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**.

[Click to download full resolution via product page](#)

A conceptual diagram of enzyme inhibition by a hypothetical cyclopropyl-containing compound.

This guide serves as a foundational resource for researchers interested in **Ethyl 4-cyclopropyl-2,4-dioxobutanoate**. While the physicochemical properties and synthesis are documented, the biological profile of this compound remains an area for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of β -Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyl 4-cyclopropyl-2,4-dioxobutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341257#physicochemical-properties-of-ethyl-4-cyclopropyl-2-4-dioxobutanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com